1-Hydroxy-3-methylpyrazin-2(1H)-one
Description
Significance of Heterocyclic Compounds in Chemical Science
Pyrazinone Core as a Privileged Structure in Organic and Medicinal Chemistry Research
The pyrazinone, specifically the 2(1H)-pyrazinone, core is recognized as a "privileged structure" in the fields of organic and medicinal chemistry. organic-chemistry.orgscirp.org A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. scirp.org The 2(1H)-pyrazinone scaffold has been identified in numerous natural products derived from various sources, including fungi, bacteria, and marine sponges, which exhibit a wide range of interesting biological activities. organic-chemistry.orggoogle.com
The versatility of the pyrazinone ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. organic-chemistry.org This structural adaptability has led to the synthesis of pyrazinone derivatives with potential applications as kinase inhibitors for cancer therapy, antiviral agents, and modulators of cellular signaling pathways. organic-chemistry.orgdocbrown.inforesearchgate.net For instance, the pyrazin-2(1H)-one scaffold has been identified as a core binding motif in the ATP pocket of receptor tyrosine kinases, which are validated targets for anticancer drugs. organic-chemistry.org The ability of pyrazinone-containing peptides to cross the blood-brain barrier and resist enzymatic degradation further enhances their potential in drug development. docbrown.info
The pyrazinone structure is not only significant for its biological activity but also for its role in chemical synthesis. It serves as a versatile intermediate for the preparation of other complex heterocyclic systems and as a component in the development of new materials. docbrown.info
Historical Context of Pyrazinone Research and Analogues
Research into pyrazinone and its analogues has a history that spans over a century, with early investigations laying the groundwork for the synthesis of these important heterocyclic compounds. docbrown.info One of the most significant early methods for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method first described in the mid-20th century. docbrown.info This approach has been refined over the years to improve reaction conditions and control regioselectivity. organic-chemistry.org
Throughout the latter half of the 20th century and into the 21st, research has focused on the discovery of naturally occurring pyrazinones and the development of more efficient synthetic routes. docbrown.infochemicalbook.com These efforts have been driven by the growing recognition of the pyrazinone core's importance in medicinal chemistry and materials science. organic-chemistry.org The study of pyrazinone analogues has also been a key area of research, leading to the creation of extensive libraries of compounds with diverse biological activities. organic-chemistry.orgdocbrown.info
The development of modern analytical techniques has greatly facilitated the structural elucidation and study of these compounds. Furthermore, the exploration of pyrazinones in various biological contexts, such as their role as signaling molecules in bacteria, has opened up new avenues of research. researchgate.netchemicalbook.com The historical progression of pyrazinone research highlights a continuous effort to understand and harness the chemical and biological properties of this versatile heterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4-5(8)7(9)3-2-6-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVUWPHZIJLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN(C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618135 | |
| Record name | 1-Hydroxy-3-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-13-5 | |
| Record name | 1-Hydroxy-3-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Hydroxy 3 Methylpyrazin 2 1h One and Its Derivatives
Strategic Approaches for Pyrazinone Core Construction
The formation of the 2(1H)-pyrazinone ring is a central challenge in the synthesis of this class of compounds. Strategies predominantly focus on the condensation of acyclic building blocks that systematically assemble the heterocyclic core. acs.orgrsc.org These approaches can be broadly categorized based on the specific bonds being formed and the nature of the starting materials. Key methods involve the reaction of α-amino carbonyl compounds with dicarbonyls or their equivalents, allowing for the controlled construction of the pyrazinone system.
The most prevalent strategies for constructing the 2(1H)-pyrazinone skeleton involve the condensation of open-chain compounds. These methods are highly versatile, enabling the preparation of a wide array of derivatives by varying the substituents on the acyclic precursors.
An established method for preparing substituted 2(1H)-pyrazinones involves the condensation of an α-amino ketone or its hydrochloride salt with an α-haloacetyl halide. semanticscholar.orgnih.gov This approach, first reported by Tota and Elderfield in 1942, allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones where the substituents can be different. rsc.orgnih.gov The reaction proceeds in a stepwise manner: first, the condensation of the two acyclic components provides a ketoamide intermediate. This intermediate is then treated with a nitrogen source, typically ammonia, to facilitate ring closure into a dihydropyrazine (B8608421). Subsequent air oxidation of the dihydropyrazine affords the final aromatic pyrazinone product. rsc.orgnih.gov This synthetic sequence involves the formation of bonds between N-4 and C-5 during the cyclization step. semanticscholar.org
| Reactant 1 | Reactant 2 | Key Steps | Product Type |
| α-Amino ketone hydrochloride | α-Haloacetyl halide | 1. Condensation to ketoamide2. Cyclization with ammonia3. Air oxidation | Substituted 2(1H)-pyrazinone |
Table 1: Synthesis of 2(1H)-Pyrazinones via the Tota and Elderfield Method.
One of the most significant and widely used methods for pyrazinone synthesis is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This procedure, often referred to as the method of Jones and Karmas and Spoerri, results in the formation of bonds between N-1 and C-6, and N-4 and C-5. semanticscholar.orgrsc.org The reaction's regioselectivity can be an issue when using unsymmetrical 1,2-dicarbonyls. For instance, the reaction between various α-amino acid amides and methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. rsc.orgnih.gov
Crucially for the synthesis of the title compound, this methodology can be adapted to produce 1-hydroxy-2(1H)-pyrazinones. This is achieved by substituting the α-amino acid amide with an α-aminohydroxamic acid. nih.gov The resulting 1-hydroxy-2(1H)-pyrazinone can then be subjected to a subsequent reduction step if the non-hydroxylated analog is desired. nih.gov
| Amine Component | Dicarbonyl Component | Key Feature | Product |
| α-Amino acid amide | 1,2-Dicarbonyl compound | Forms pyrazinone core | 2(1H)-pyrazinone |
| α-Aminohydroxamic acid | 1,2-Dicarbonyl compound | Forms N-hydroxylated pyrazinone core | 1-Hydroxy-2(1H)-pyrazinone |
Table 2: Synthesis of Pyrazinones and their 1-Hydroxy Analogs.
Tandem oxidation processes provide an efficient route to pyrazines and their derivatives by avoiding the need to isolate highly reactive 1,2-dicarbonyl intermediates. nih.gov In this one-pot procedure, an α-hydroxyketone is oxidized using an agent like manganese dioxide (MnO₂). The resulting 1,2-dicarbonyl compound is then trapped in situ by a 1,2-diamine to form a dihydropyrazine, which subsequently oxidizes to the pyrazine (B50134). nih.gov This approach has been successfully applied to the synthesis of quinoxalines (using aromatic 1,2-diamines) and dihydropyrazines (using aliphatic 1,2-diamines). nih.gov Modifications of this process can lead to the formation of pyrazines. nih.gov A multi-kilogram scale synthesis of a pyrazinone core has been achieved using a key ruthenium-catalyzed oxidation step as part of the sequence. tandfonline.com
The direct condensation of a 1,2-diketone with a 1,2-diamine is a fundamental and straightforward method for the synthesis of the pyrazine ring system. researchgate.netresearchgate.net This reaction forms the basis for many more complex strategies, including the tandem oxidation processes where the diketone is generated in situ. nih.govnih.gov The reaction is versatile and can be used to prepare a wide range of substituted pyrazines and related heterocyclic systems like quinoxalines. researchgate.netnih.gov The self-condensation of two α-aminoketone molecules, which first dimerize and then oxidize, is another classic route to symmetrically substituted pyrazines. researchgate.netyoutube.com
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved selectivity. nih.govnih.gov This technology has been effectively applied to the synthesis of various nitrogen-containing heterocycles. Protocols for the expedient synthesis of quinoxalines and other heterocyclic pyrazines from 1,2-diketone intermediates under microwave irradiation have been developed. nih.govacs.org These methods are noted for being general for a variety of aryl and heteroaryl 1,2-diamines and 1,2-diketones, and for suppressing the formation of polymeric side products that can occur under traditional thermal conditions. acs.org The application of microwave heating to the condensation reactions that form the pyrazinone core, such as the reaction between 1,2-diamines and 1,2-dicarbonyls, can significantly enhance the efficiency of the synthesis. nih.gov
| Reaction Type | Advantage of Microwave Assistance |
| Condensation of 1,2-diketones and 1,2-diamines | Rapid reaction, increased yields, higher selectivity nih.govacs.org |
| Cyclization of chalcone (B49325) precursors | Efficient formation of pyrazole (B372694) derivatives nih.gov |
| One-pot multi-step reactions | Shortened overall synthesis time rsc.org |
Table 3: Advantages of Microwave-Assisted Synthesis in Heterocycle Formation.
One-Pot Multicomponent Reactions (MCRs) for Pyrazinone Scaffolds
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy, operational simplicity, and ability to generate complex molecules from simple starting materials in a single step. ias.ac.inrasayanjournal.co.in For the construction of pyrazinone scaffolds, MCRs offer an efficient alternative to traditional multi-step syntheses.
A notable MCR approach involves the condensation of three or more components, such as aldehydes, amines, and α-dicarbonyl compounds, to rapidly assemble the pyrazinone core. nih.gov For instance, a four-component reaction of an aldehyde, ethyl acetoacetate, hydrazine (B178648) hydrate, and malononitrile (B47326) can yield complex pyranopyrazole derivatives, a related heterocyclic system, highlighting the potential of MCRs in generating structural diversity. ias.ac.inresearchgate.net These reactions are often catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation, which can significantly reduce reaction times and improve yields. nih.govresearchgate.net The versatility of MCRs allows for the introduction of various substituents onto the pyrazinone ring by simply changing the starting components, providing a valuable strategy for creating libraries of analogues for biological screening. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Key Advantages |
|---|---|---|---|---|
| Four-component reaction | Benzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Acidic ionic liquid, solvent-free | Dihydropyrano[2,3-c]pyrazoles | High yields, short reaction times, reusable catalyst. ias.ac.in |
| Three-component reaction | 5-amino-3-methyl-1H-pyrazole, Dimedone, (Het)aryl aldehydes | Ethanol | Pyrazolo-quinolinones | Efficient, good for heterocyclic systems. nih.gov |
| Four-component reaction | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Silicotungstic acid, solvent-free | Pyranopyrazoles | Clean reaction, high yield, easy purification. researchgate.net |
Regioselective and Stereoselective Synthesis of Substituted 1-Hydroxy-3-methylpyrazin-2(1H)-one Analogues
The biological activity of pyrazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Therefore, the development of regioselective and stereoselective synthetic methods is crucial for accessing specific analogues with desired properties.
Selective functionalization of the C-5 and C-6 positions of the pyrazinone ring is a key strategy for modulating biological activity. researchgate.net One common approach involves the use of dihalogenated pyrazinone intermediates, which can undergo sequential and selective substitution reactions. researchgate.netrsc.org For example, 3,5-dihalogenated 2(1H)-pyrazinones serve as versatile scaffolds where the two halogen atoms can be replaced with different nucleophiles or coupled with various partners using palladium-catalyzed cross-coupling reactions like the Suzuki coupling. researchgate.netnih.gov This allows for the controlled introduction of a wide range of substituents at the C-5 and C-3 positions.
Recent studies have also explored direct C-H functionalization as a more atom-economical approach. For instance, formylation at the C-7 position of pyrazolo[1,5-a]pyrazines has been achieved, demonstrating the feasibility of direct modification of the pyrazine core. researchgate.net The regioselectivity of these reactions is often governed by the electronic properties of the pyrazinone ring and the nature of the directing groups present. nih.gov
Modification at the N-1 and O-2 positions of the this compound core offers another avenue for structural diversification. The hydroxyl group at the N-1 position can be alkylated or acylated to introduce a variety of functional groups. Similarly, the exocyclic oxygen at the O-2 position can be derivatized, although this is less common.
Derivatization strategies often involve the use of protecting groups to ensure selectivity. For instance, the N-1 hydroxyl group can be protected, allowing for selective reactions at other positions of the molecule, and then deprotected to yield the final product. The choice of derivatization reagent and reaction conditions is critical to achieve the desired transformation without affecting other functional groups in the molecule. nih.gov
Protecting group chemistry plays a vital role in the multi-step synthesis of complex pyrazinone analogues, ensuring high yields and selectivity. nih.gov The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.
For pyrazinone synthesis, the tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amino functionalities, which are often precursors to the pyrazinone ring. rsc.org The Boc group is stable under a wide range of conditions but can be easily removed with acid. rsc.org Another example is the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the nitrogen atoms in a pyrazole ring, a related azole heterocycle. This strategy allows for regioselective C-H arylation, and the SEM group can be transposed from one nitrogen to another to enable functionalization at different positions. nih.gov Such protecting group manipulations provide a powerful tool for controlling the regiochemical outcome of the synthesis. The use of tetrahydropyranyl (THP) as a protecting group for pyrazole has also been reported as a green and efficient method. rsc.org
| Protecting Group | Functional Group Protected | Key Features | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Amino group | Stable under various conditions, easily removed with acid. | rsc.org |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Ring Nitrogen | Enables regioselective C-H arylation and can be transposed. | nih.gov |
| Tetrahydropyranyl (THP) | Ring Nitrogen | Green, solvent- and catalyst-free protection. | rsc.org |
Green Chemistry Approaches in Pyrazinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazinones and other heterocyclic compounds to minimize environmental impact. rasayanjournal.co.innih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. asianpubs.org To this end, solvent-free reactions, also known as solid-state or neat reactions, have been developed for pyrazinone synthesis. ewha.ac.kr These reactions are often carried out by grinding the reactants together or by heating them in the absence of a solvent. ewha.ac.kr This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields. ias.ac.in
Alternatively, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. organic-chemistry.org The synthesis of pyrazoline derivatives, for example, has been successfully carried out in an aqueous medium under microwave irradiation, demonstrating a simple and efficient cyclocondensation. organic-chemistry.org The use of water as a solvent can also facilitate product separation, as many organic products are insoluble in water.
The development of these green synthetic methods is crucial for the sustainable production of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.
Catalytic Systems for Sustainable Production
The sustainable production of this compound and its analogs is increasingly reliant on the implementation of innovative catalytic systems. These catalysts are designed to enhance reaction efficiency, minimize waste, and utilize renewable resources and energy sources. The approaches range from the use of metal-based catalysts and organocatalysts to the harnessing of biocatalytic transformations through enzymes.
Green chemistry principles are central to these modern synthetic routes. Methodologies such as microwave-assisted synthesis, the use of ultrasonic irradiation, and solvent-free reaction conditions are being explored to shorten reaction times, increase yields, and simplify product purification. rasayanjournal.co.in Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, are also a cornerstone of these sustainable approaches. rasayanjournal.co.in
Metal-Based Catalysis
A variety of metal-based catalysts have been investigated for the synthesis of pyrazine derivatives, which are precursors or structural analogs of this compound. For instance, catalytic systems involving copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver have been patented for the preparation of compounds like 2-methylpyrazine (B48319). tandfonline.comtandfonline.com Palladium catalysts have also demonstrated efficacy in the dehydrogenation of piperazines to yield pyrazines. tandfonline.comtandfonline.com
One notable development is the use of a manganese dioxide (MnO2) catalyzed tandem oxidation process for the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines under reflux conditions. tandfonline.comtandfonline.com Although this method presents a step towards catalytic synthesis, it has been noted that the catalyst loading can be high and the yields may not always be optimal. tandfonline.comtandfonline.com
A more recent and greener approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.comtandfonline.com This one-pot method is advantageous as it avoids the need for expensive catalysts and harsh conditions like bubbling oxygen at high temperatures. tandfonline.comtandfonline.com
Table 1: Comparison of Catalytic Systems for Pyrazine Synthesis
| Catalyst System | Reactants | Conditions | Advantages | Disadvantages |
| Copper-chromium, etc. | Diamines and diols | Vapor phase | Patented industrial processes | May require high energy input |
| Palladium | Piperazines | Dehydrogenation | High yield | Use of precious metal catalyst |
| MnO₂ | α-hydroxy ketones and 1,2-diamines | Reflux | Tandem oxidation | High catalyst loading, variable yields tandfonline.comtandfonline.com |
| t-BuOK | 1,2-diketones and 1,2-diamines | Aqueous methanol, room temp. | Cost-effective, environmentally benign, high yield tandfonline.comtandfonline.com | Limited to specific precursors |
Biocatalytic Approaches
The use of enzymes as catalysts offers a highly sustainable route for the synthesis of nitrogen-containing heterocycles. Biocatalysis operates under mild reaction conditions, exhibits high selectivity, and is environmentally compatible. nih.gov
Flavin-dependent monooxygenases are a class of enzymes capable of catalyzing N-hydroxylation reactions. nih.gov Studies on enzymes like Aspergillus fumigatus siderophore A (SidA) have provided mechanistic insights into the N-hydroxylation of ornithine to produce N⁵-hydroxyornithine. nih.gov This enzymatic machinery provides a blueprint for the potential biocatalytic production of 1-hydroxypyrazinones. The N-hydroxylation of 4-aminobiphenyl (B23562) by CYP2E1 has also been identified, further highlighting the potential of cytochrome P450 enzymes in such transformations. nih.gov
Unspecific peroxygenases (UPOs) are another class of biocatalysts that have shown great potential. A lyophilized variant of an unspecific peroxygenase from Agrocybe aegerita has been effectively used for the oxygenation of a diverse range of N-heterocyclic compounds on a preparative scale. nih.gov
Table 2: Biocatalytic Systems with Potential for N-Hydroxypyrazinone Synthesis
| Biocatalyst Class | Example Enzyme | Reaction Type | Potential Application |
| Flavin-dependent monooxygenases | SidA, CYP2E1 | N-hydroxylation | Direct hydroxylation of pyrazinone precursors nih.gov |
| Unspecific Peroxygenases (UPOs) | rAaeUPO-PaDa-I-H | Oxygenation of N-heterocycles | Synthesis of N-oxide or hydroxylated pyrazinones nih.gov |
While direct catalytic methods for the sustainable production of this compound are still under active development, the progress in catalytic systems for related pyrazine derivatives and N-hydroxylated compounds provides a strong foundation. Future research will likely focus on adapting these existing catalytic methodologies and discovering new, highly specific catalysts for the efficient and green synthesis of this target molecule.
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Mechanisms of 1-Hydroxy-3-methylpyrazin-2(1H)-one with Electrophiles and Nucleophiles
The pyrazinone core, substituted with a hydroxyl group on a nitrogen atom and a methyl group, presents multiple sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the N-oxide and carbonyl groups influences the electron density distribution around the ring, making it susceptible to specific types of reactions.
While the pyrazinone ring is generally considered electron-deficient, the N-hydroxy group can direct electrophilic attack. However, direct electrophilic substitution on the pyrazinone ring is not a commonly reported reaction pathway. The presence of the electron-withdrawing carbonyl group and the ring nitrogen atoms deactivates the ring towards classical electrophilic aromatic substitution. Instead, reactions with electrophiles are more likely to occur at the exocyclic oxygen atom of the N-hydroxy group or at the carbonyl oxygen.
Computational studies on related N-oxide heterocyclic systems suggest that electrophilic attack on the ring is energetically unfavorable compared to attack at the N-oxide oxygen. scripps.edu
The pyrazinone ring in this compound is susceptible to nucleophilic attack due to the presence of the electron-withdrawing carbonyl group and the imine-like character of the C=N bond. Nucleophiles can add to the carbonyl carbon or to the carbon atoms of the pyrazine (B50134) ring, potentially leading to addition products or subsequent ring-opening.
Studies on related pyrazinone N-oxides have shown that they can undergo reactions with nucleophiles. For instance, the reaction of pyrazine N-oxides with peracids can lead to ring-opening or rearrangement reactions, indicating the susceptibility of the ring to nucleophilic attack following activation of the N-oxide. rsc.org
Computational studies on nucleophilic addition to carbonyl groups, in general, have provided a deep understanding of the reaction mechanism, which involves the attack of the nucleophile on the electrophilic carbonyl carbon. academie-sciences.fr In the case of this compound, the carbonyl group at the 2-position is a prime target for nucleophilic addition.
Furthermore, nucleophilic addition reactions to nido-carborane derivatives containing a nitrile group have been studied, providing insights into the reactivity of related nitrogen-containing heterocycles. mdpi.com
| Reaction Type | Reactant | Proposed Product Type | Key Mechanistic Feature |
| Nucleophilic Addition | Grignard Reagents (RMgX) | Tertiary Alcohol | Attack at the carbonyl carbon. |
| Nucleophilic Addition | Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol | Reduction of the carbonyl group. |
| Nucleophilic Attack | Amines | Aminal or Ring-Opened Product | Attack at the carbonyl or ring carbons. |
Ring-Opening and Ring-Closure Transformations Involving Pyrazinone Structure
The pyrazinone ring, particularly with the N-hydroxy group, can undergo ring-opening reactions under certain conditions, providing a pathway to linear or alternative heterocyclic structures. Conversely, the functionalities present in the opened form can be utilized to construct fused polycyclic systems.
While specific examples starting from this compound are not extensively documented, the synthesis of fused pyrazinone systems is an active area of research. One-pot methodologies have been developed for the synthesis of pyrazinone-fused pyridones, showcasing the utility of pyrazinone scaffolds in constructing complex polycyclic architectures. researchgate.net
Ring-opening of related heterocyclic systems, such as pyrrolo[2,3-b]pyrazines, upon treatment with peracids has been observed, leading to rearranged products. rsc.org This suggests that oxidative conditions could potentially induce ring transformations in this compound, which could be harnessed for the synthesis of novel fused systems.
Tautomeric Equilibrium Dynamics and Proton Transfer Mechanisms
The N-hydroxy-2-pyrazinone structure of the title compound allows for the existence of tautomeric forms. The most significant equilibrium is between the N-hydroxy form and the N-oxide-2-hydroxypyrazine form.
Theoretical studies on the tautomerism of related heterocyclic systems, such as pyrazolones and alloxan, have been conducted to understand the factors influencing the stability of different tautomers. researchgate.netias.ac.in These studies often employ computational methods like Density Functional Theory (DFT) to calculate the relative energies of the tautomers and the transition states for their interconversion.
A computational study on the tautomeric equilibrium of flexible hydrogen-bonded precursors and their rigid N-BF2 derivatives has highlighted the influence of the heterocyclic ring nature and substituents on the stability of tautomers. nih.gov In the case of this compound, the equilibrium between the keto and enol forms is expected to be influenced by the solvent polarity and the potential for intramolecular hydrogen bonding.
The proton transfer between the hydroxyl group and the ring nitrogen or the carbonyl oxygen is a key step in the tautomerization process. The dynamics of such proton transfers have been investigated in various systems, often revealing low energy barriers, especially in the presence of solvent molecules that can mediate the transfer. ias.ac.in
| Tautomeric Form | Key Structural Feature | Relative Stability (Predicted) |
| This compound | N-OH, C=O | Generally considered the more stable form in non-polar solvents. |
| 2-Hydroxy-3-methylpyrazine 1-oxide | C-OH, N→O | May be stabilized in polar, protic solvents. |
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structure Determination
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While a complete set of NMR data for 1-Hydroxy-3-methylpyrazin-2(1H)-one is not available in the reviewed literature, the expected signals can be inferred from data on related compounds like 2-methylpyrazine (B48319) and other substituted pyrazines.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and are for illustrative purposes.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155-165 |
| C3 | - | ~145-155 |
| C5 | ~7.0-7.5 | ~125-135 |
| C6 | ~7.0-7.5 | ~130-140 |
| CH₃ | ~2.3-2.6 | ~18-22 |
| OH | Variable | - |
| NH | Variable | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show a correlation between the two protons on the pyrazinone ring (H5 and H6), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C5, C6, and the methyl group based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly coupled through bonds. It would be useful for confirming the through-space proximity of the methyl protons to one of the ring protons, aiding in the complete structural assignment.
Table 2: Expected 2D NMR Correlations for this compound (Note: These are predicted correlations for illustrative purposes.)
| Experiment | Expected Key Correlations |
| COSY | H5 ↔ H6 |
| HSQC | H5 ↔ C5; H6 ↔ C6; CH₃-H ↔ CH₃-C |
| HMBC | CH₃-H ↔ C3, C2; H5 ↔ C3, C6; H6 ↔ C2, C5 |
| NOESY | CH₃-H ↔ H5 (or H-N) |
Dynamic NMR Studies for Tautomeric Exchange and Conformational Flux
The name this compound suggests the possibility of tautomerism. The compound could exist in equilibrium between the depicted hydroxypyrazine form and a pyrazinone form. Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to study such exchange processes. If the rate of exchange between tautomers is on the NMR timescale, broadened peaks or the appearance of new sets of signals at lower temperatures might be observed. This would provide valuable information about the thermodynamics and kinetics of the tautomeric equilibrium. For many hydroxypyridines and related heterocyclic systems, the position of the tautomeric equilibrium is highly dependent on the solvent.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. While specific spectra for this compound are not documented in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on typical functional group absorptions.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3100-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (amide) | Stretching | 1630-1680 |
| C=N/C=C (ring) | Stretching | 1400-1600 |
| C-N | Stretching | 1200-1350 |
| C-O | Stretching | 1000-1250 |
The FT-IR spectrum would be expected to show a broad band in the high-frequency region corresponding to the O-H stretch, likely involved in hydrogen bonding. An N-H stretching vibration would also be present. The carbonyl (C=O) stretching frequency would be a key indicator of the electronic environment of the pyrazinone ring. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of peaks corresponding to various bending and stretching modes of the entire molecule, providing a unique signature for the compound. Raman spectroscopy would be complementary, with C=C and C=N stretching vibrations often giving strong Raman signals. A comparative analysis of the FT-IR and Raman spectra can help in the assignment of vibrational modes based on their respective selection rules.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the precise determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. This high level of accuracy allows for the calculation of a unique elemental formula, providing a significant step in the structural elucidation of novel compounds. unito.it In the context of this compound, HRMS provides the means to confirm its molecular formula and to gain insight into its structure through detailed fragmentation analysis.
Detailed Research Findings
While specific, publicly available HRMS research reports detailing the fragmentation of this compound are limited, the theoretical accurate mass and a plausible fragmentation pattern can be established based on the known fragmentation behaviors of related heterocyclic systems, such as pyrazinones and other N-hydroxy compounds.
The elemental formula of this compound is C₅H₆N₂O₂. The theoretical monoisotopic mass of the neutral molecule is 126.04293 Da. nih.gov In positive ion electrospray ionization (ESI+), the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺, with a theoretical m/z of 127.05075.
Upon collisional activation in the gas phase (MS/MS), the protonated molecule is expected to undergo a series of fragmentation events. The fragmentation of pyrazinone rings often involves initial cleavages such as the loss of carbon monoxide (CO) or isocyanate-related species. For N-hydroxy compounds, the loss of the hydroxyl group or related neutral species is also a common pathway.
A proposed fragmentation pathway for protonated this compound is initiated by the neutral loss of carbon monoxide (CO), a common fragmentation for cyclic carbonyl compounds, from the pyrazinone ring. This would result in a fragment ion with an m/z of 99.04510. Subsequent fragmentation of this ion could involve the loss of a hydrogen cyanide (HCN) molecule, a characteristic loss from nitrogen-containing heterocyclic rings, leading to a fragment with an m/z of 72.03723. Another potential fragmentation pathway could involve the loss of an oxygen atom from the N-hydroxy group, although this is generally less common than other pathways.
The following interactive data table summarizes the theoretical HRMS data for the protonated parent molecule of this compound and its proposed primary fragment ions.
Interactive Data Table: Theoretical HRMS Fragmentation Data for this compound
| Ion | Proposed Structure | Theoretical m/z | Neutral Loss |
| [M+H]⁺ | [C₅H₇N₂O₂]⁺ | 127.05075 | - |
| [M+H-CO]⁺ | [C₄H₇N₂O]⁺ | 99.04510 | CO (27.9949 Da) |
| [M+H-CO-HCN]⁺ | [C₃H₆N]⁺ | 72.03723 | HCN (27.0109 Da) |
This proposed fragmentation pattern provides a foundational basis for the identification and structural confirmation of this compound in complex matrices. Experimental verification using tandem HRMS would be necessary to confirm these fragmentation pathways and to identify any additional minor fragmentation routes.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1-Hydroxy-3-methylpyrazin-2(1H)-one.
Theoretical studies have focused on determining the most stable three-dimensional structure of this compound. Geometry optimization is typically performed using methods like DFT with various basis sets to find the lowest energy conformation. researchgate.netufms.br Conformational analysis helps in understanding the spatial arrangement of atoms and the rotational barriers around single bonds. ufms.brnih.govresearchgate.net For similar heterocyclic compounds, these calculations have revealed that specific conformers are more stable due to factors like intramolecular hydrogen bonding and steric hindrance. researchgate.netufms.br For instance, in a related derivative, the cis-position of certain functional groups was found to be a typical and stable conformation. researchgate.net The planarity of the molecular fragments is also a key aspect investigated, as deviations from planarity can be influenced by crystal packing forces. researchgate.net
The electronic properties of this compound are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. youtube.com The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the ability to accept an electron, indicating electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It helps in identifying the electrophilic and nucleophilic sites. bhu.ac.in Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. bhu.ac.in
Table 1: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |
| Energy Gap (HOMO-LUMO) | The energy difference between HOMO and LUMO | A larger gap implies higher stability and lower chemical reactivity. |
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govnih.govresearchgate.net
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. nih.govnih.govtcsedsystem.edu These theoretical predictions often show good agreement with experimental spectra, aiding in the structural elucidation of the compound. nih.govresearchgate.net
IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum. researchgate.net These calculated frequencies are often scaled to better match experimental values, helping in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis). nih.gov This method helps in understanding the electronic transitions, such as n-π* and π-π*, that are responsible for the observed absorption bands. researchgate.net
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netdergipark.org.trekb.eg These descriptors are calculated using Koopman's theorem and include: researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. mdpi.com A harder molecule is less reactive. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity for softer molecules. dergipark.org.tr
Electronegativity (χ): The ability of a molecule to attract electrons. dergipark.org.tr
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A high electrophilicity index suggests a good electrophile. researchgate.netdergipark.org.tr
Table 2: Global Reactivity Descriptors
| Descriptor | Formula (using HOMO and LUMO energies) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher value indicates lower reactivity. |
| Chemical Softness (S) | 1 / η | Higher value indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measure of electron-attracting power. |
| Electrophilicity Index (ω) | χ2 / (2η) | Indicates the capacity to accept electrons. |
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are employed to study the interactions of this compound with biological macromolecules, such as enzymes. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme's active site. nih.govnih.gov This technique helps in understanding the binding mode and affinity of the ligand. nih.gov The interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for the ligand's biological activity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.govnih.gov These simulations can reveal how the active site of an enzyme adapts to the presence of the ligand and can help in understanding the stability of the complex. nih.govnih.gov For example, MD simulations have been used to study how mutations affect the structure and organization of enzyme active sites and to analyze the pre-catalytic conformations of substrates. nih.govnih.gov In studies of pyruvate (B1213749) kinase, MD simulations have been crucial in comparing the dynamics of different isoforms and identifying potential drug-targeting sites. biorxiv.org
Binding Affinity Prediction and Mechanistic Insights
Computational techniques are instrumental in predicting the binding affinity of pyrazinone derivatives to their biological targets and elucidating the underlying mechanisms of interaction. Molecular docking and molecular dynamics (MD) simulations are primary tools used to visualize and analyze the binding modes of these compounds.
Mechanistic insights are further derived from analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. These interactions are critical for the stability of the ligand-protein complex and are a key focus in the rational design of more potent analogs.
Table 1: Illustrative Binding Affinity Data for a Pyrazolopyrimidinone (B8486647) Analog against PDE5
| Compound | Target | IC₅₀ (nM) |
| 4-ethoxy-N-(6-hydroxyhexyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | PDE5 | 1.5 |
| Sildenafil (B151) | PDE5 | 5.6 |
Source: Data from a study on pyrazolopyrimidinone analogs as PDE5 inhibitors. nih.gov
Conformational Stability in Biological Environments
The conformational stability of a molecule in a biological environment is a critical determinant of its activity. Computational methods are employed to explore the conformational landscape of pyrazinone derivatives and identify the low-energy conformations that are most likely to be biologically active. The NIST Computational Chemistry Comparison and Benchmark Database provides a valuable resource for such data, although specific entries for this compound are not listed data.govnist.gov.
Theoretical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site. For flexible molecules, identifying the bioactive conformation is a key step in pharmacophore modeling and drug design.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are powerful tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Predictive Modeling for Chemical and Biological Behavior
QSAR and QSPR models have been developed for various classes of pyrazine (B50134) and pyrazinone derivatives. These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
For example, a QSAR study on N3-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists led to the development of a statistically significant 3D-QSAR model. The best pharmacophore hypothesis, AADHHR.47, which includes two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring, yielded a model with a high correlation coefficient (R² = 0.803) nih.govresearchgate.net. This model was able to predict the activity of test set molecules with a high degree of accuracy (squared predictive correlation coefficient of 0.91) nih.govresearchgate.net.
Similarly, QSPR models have been used to predict properties like the olfactive thresholds of pyrazine derivatives. In one study, a model was developed using electrostatic and geometrical descriptors calculated by ab initio methods, which showed good agreement between predicted and experimental values . Another 2D-QSPR study on 78 pyrazine derivatives used descriptors calculated with Density Functional Theory (DFT) to predict odor thresholds ijournalse.org.
Table 2: Statistical Parameters of an Illustrative 3D-QSAR Model for N3-Phenylpyrazinone Derivatives
| Parameter | Value |
| R² (Correlation Coefficient) | 0.803 |
| F (Fisher's Test Value) | 138.5 |
| Predictive R² (Test Set) | 0.91 |
Source: Data from a study on N3-phenylpyrazinones as CRF1 receptor antagonists. nih.govresearchgate.net
Rational Design of Pyrazinone Analogues
The insights gained from computational studies, particularly from molecular docking and QSAR, are pivotal for the rational design of novel pyrazinone analogues with improved potency and selectivity. By understanding the key interactions and structural requirements for activity, medicinal chemists can make targeted modifications to the lead compound structure.
The development of pyrazole (B372694) analogs, which share a similar heterocyclic core, provides numerous examples of rational drug design nih.gov. For instance, the discovery of pyrazolopyrimidinone analogs as potent PDE5 inhibitors was guided by replacing a specific moiety of an existing drug, sildenafil, with different N-substitutions, leading to compounds with enhanced activity nih.gov.
The process of rational design often involves a feedback loop between computational prediction and experimental validation. New analogues are designed in silico, their properties and activities are predicted using established models, and the most promising candidates are then synthesized and tested experimentally. This iterative process accelerates the discovery of new drug candidates.
Research on Biological Activity and Mechanistic Pathways in Vitro Models
Metal Chelating Properties and Their Mechanistic Implications in Biological Systems
One of the most significant biological properties of 1-Hydroxy-3-methylpyrazin-2(1H)-one arises from its powerful ability to act as a chelating agent. Chelation therapy is a primary treatment for metal toxicity, where chelating agents bind to toxic metal ions, forming stable, excretable complexes. nih.gov
The structure of this compound, part of the 1-hydroxy-2(1H)-pyrazinone (1,2-HOPY) class, features a bidentate ("two-toothed") binding motif composed of a hydroxyl group and a carbonyl oxygen. These donor atoms form coordinate covalent bonds with a central metal ion, a type of Lewis acid-base interaction. libretexts.orghawaii.edu The resulting ring-like structure is called a chelate. nih.govhawaii.edu
Hydroxypyridinones (HOPOs) and by extension, hydroxypyrazinones, are known to be highly effective chelators for hard Lewis acidic metal ions. nih.gov Extensive research has shown their strong binding affinity for:
Iron (Fe³⁺): The chelation of excess iron is crucial in treating iron overload conditions. nih.gov
Aluminum (Al³⁺): These compounds are effective at removing aluminum, which is relevant for patients on renal dialysis. nih.gov
Actinides and Lanthanides: The 1,2-HOPO ligand is a component of the investigational drug HOPO-101, which has been designed to chelate and remove a wide range of f-block elements, including radioactive uranium, plutonium, and americium, as well as gadolinium from MRI contrast agents. hopotx.com
The order of metal binding preference for a related hydroxypyridinone at physiological pH is Fe³⁺ > Cu²⁺ > Al³⁺ > Zn²⁺. nih.gov This selectivity is crucial, as an ideal chelator should bind strongly to toxic metals while having a lower affinity for essential endogenous metals like zinc. hopotx.com
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com Transition metals, particularly iron and copper, can participate in Fenton and Haber-Weiss reactions, generating highly damaging hydroxyl radicals.
The primary mechanistic implication of the metal-chelating properties of this compound in biological systems is its potential as an antioxidant. By sequestering redox-active metal ions like Fe³⁺, the compound can prevent them from participating in the catalytic cycles that produce ROS. This action helps to mitigate oxidative damage to vital biomolecules such as DNA, lipids, and proteins. nih.gov
The antioxidant capacity of such compounds is typically evaluated in vitro using a variety of assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of a compound to scavenge the stable DPPH radical. mdpi.comnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the scavenging of the ABTS radical cation. nih.govnih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the ability of a compound to reduce Fe³⁺ to Fe²⁺. nih.gov
While specific antioxidant data for this compound is limited in the search results, studies on pyrazine (B50134) analogs of chalcones have demonstrated radical scavenging activity, highlighting the potential of the pyrazine ring system in antioxidant compounds. mdpi.com
Receptor Binding Studies and Pharmacological Pathway Modulation (In Vitro)
In vitro receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. nih.gov These studies often use radiolabeled ligands to measure binding constants (like Kᵢ or Kₔ) and IC₅₀ values, which indicate the concentration of a compound required to displace 50% of the radioligand. nih.gov
There are no direct receptor binding studies available in the provided search results for this compound. However, research into structurally related N-hydroxy heterocyclic compounds provides insight into potential biological interactions. For example, a series of N-hydroxypyrazole derivatives were found to be selective ligands for the N-methyl-D-aspartic acid (NMDA) receptor, a key glutamate (B1630785) receptor in the central nervous system. nih.gov These compounds were able to discriminate between different NMDA receptor subtypes, acting as antagonists at some and agonists at others. nih.gov
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
While direct and extensive research on the antimicrobial and antifungal mechanisms of this compound is limited, studies on structurally related pyrazoline and hydrazone derivatives offer insights into potential modes of action. These related compounds have demonstrated a range of antimicrobial activities, suggesting that this compound may share similar mechanisms.
One plausible mechanism is the disruption of the microbial cell membrane. Compounds with a similar heterocyclic core have been shown to alter membrane permeability, leading to the leakage of intracellular contents and ultimately cell death. Another potential target is microbial DNA. Some pyrazole (B372694) derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. By targeting such vital cellular machinery, these compounds can effectively halt microbial growth.
Furthermore, the chelation of essential metal ions is another established antimicrobial strategy for some heterocyclic compounds. Metal ions like iron are critical for various cellular processes in microbes, and compounds that can bind to and sequester these ions can inhibit microbial proliferation.
Studies on various pyrazoline and hydrazone derivatives have reported a range of minimum inhibitory concentrations (MIC) against different bacterial and fungal strains, typically falling within the range of 32 to 512 µg/mL. turkjps.orgresearchgate.net For instance, certain pyrazoline derivatives have shown notable activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia faecalis, and the fungus Candida albicans. turkjps.orgresearchgate.net
Table 1: Antimicrobial Activity of Structurally Related Pyrazoline and Hydrazone Derivatives (In Vitro)
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives | S. aureus | 64 | turkjps.orgresearchgate.net |
| Pyrazoline Derivatives | P. aeruginosa | 64 | turkjps.orgresearchgate.net |
| Pyrazoline Derivatives | B. subtilis | 64 | turkjps.orgresearchgate.net |
| Pyrazoline Derivatives | E. faecalis | 32 | turkjps.orgresearchgate.net |
| Pyrazoline Derivatives | C. albicans | 64 | turkjps.orgresearchgate.net |
This table presents data for structurally related compounds and is intended to provide context for the potential antimicrobial activity of this compound.
Antioxidant Activity Mechanisms (In Vitro)
The antioxidant properties of this compound are attributed to its ability to neutralize free radicals, thereby mitigating oxidative stress. In vitro antioxidant assays are commonly used to evaluate these properties.
The primary mechanism by which this compound is believed to exert its antioxidant effects is through free radical scavenging. The hydroxyl group attached to the pyrazinone ring is a key functional group in this process. It can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.
The antioxidant activity of a related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, has been studied in detail. nih.gov This study revealed that the anionic form of the molecule is highly reactive towards free radicals. nih.gov The major oxidation products were identified as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid. nih.gov This suggests that the pyrazolinone ring is susceptible to oxidation, which is a key aspect of its radical scavenging ability. nih.gov
The effectiveness of antioxidant compounds is often quantified by their IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in a given assay. Studies on pyrimidine (B1678525) derivatives, which share structural similarities with pyrazinones, have reported IC50 values in the range of 0.019 to 0.020 mol/L for scavenging nitric oxide and hydrogen peroxide radicals. nih.gov
Table 2: In Vitro Antioxidant Activity of Structurally Related Pyrimidine Derivatives
| Radical Scavenged | IC50 (mol/L) | Reference |
| Nitric Oxide | 0.019 | nih.gov |
| Hydrogen Peroxide | 0.020 | nih.gov |
This table presents data for structurally related compounds and is intended to provide context for the potential antioxidant activity of this compound.
Structure Activity Relationship Sar Studies in Chemical Biology
Systematic Modification of the 1-Hydroxy-3-methylpyrazin-2(1H)-one Scaffold and Resulting Activity Changes
Systematic modifications of the this compound scaffold have been instrumental in elucidating the key structural features required for biological activity. Research in this area has primarily focused on its potential as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The core pyrazinone scaffold, with its embedded β-diketo acid (DKA) motif, is a known pharmacophore for integrase inhibition, capable of chelating divalent metal ions in the enzyme's active site. nih.gov
The introduction of substituents at the N-1 position of the pyrazinone ring has been shown to significantly modulate the biological activity and selectivity of these compounds. For instance, the development of N-methyl pyrimidone derivatives led to potent HIV-1 integrase inhibitors. nih.gov One notable compound from this series, a 2-N-Me-morpholino derivative, demonstrated a high cell-based potency (CIC95 of 65 nM) in the presence of serum and favorable pharmacokinetic properties. nih.gov
Further studies on related scaffolds, such as 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones, have also highlighted the importance of substituents around the core for antiviral potency. nih.gov These findings suggest that the nature and position of N-substituents are critical for optimizing the inhibitory activity of pyrazinone-based compounds. nih.gov The table below summarizes the impact of various N-substitutions on the anti-HIV activity of pyrazinone derivatives.
Table 1: Impact of N-Substitution on Anti-HIV Activity of Pyrazinone Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | Anti-HIV Activity (CIC95) | Reference |
|---|
This table is based on available data and is intended to be illustrative. For more detailed information, please refer to the cited literature.
The hydroxyl group at the C-1 position and the methyl group at the C-3 position of the this compound scaffold play crucial roles in ligand-target interactions. The 1-hydroxy group is a key component of the metal-chelating pharmacophore, which is essential for inhibiting enzymes like HIV-1 integrase. nih.gov This hydroxyl group, along with the adjacent keto group, forms a bidentate chelation site for divalent metal ions (e.g., Mg2+) in the enzyme's active site, thereby blocking its catalytic function.
The methyl group at the C-3 position also contributes significantly to the binding affinity and selectivity of these compounds. The addition of a methyl group can enhance binding by fitting into a hydrophobic pocket within the target protein's binding site. nih.gov This hydrophobic interaction can lead to a substantial improvement in biological activity. nih.gov For example, in a related series of pyrazolopyrimidine inhibitors, the introduction of an ortho-methyl group resulted in a more than thousand-fold enhancement of activity. nih.gov The table below illustrates the importance of the hydroxyl and methyl groups for inhibitory activity.
Table 2: Role of Key Functional Groups in Inhibitory Activity
| Compound Scaffold | Key Functional Groups | Target | Role in Interaction | Reference |
|---|---|---|---|---|
| 1-Hydroxypyrazinone | 1-Hydroxy, 2-Keto | HIV-1 Integrase | Metal ion chelation | nih.gov |
The electronic and steric properties of remote substituents on the pyrazinone scaffold can have a profound impact on the biological activity of the resulting derivatives. In the context of HIV-1 integrase inhibitors, the introduction of various substituents at different positions of the pyrazinone or related heterocyclic cores has been explored to optimize their potency and pharmacokinetic profiles. nih.govnih.gov
For instance, in a series of N-methylpyrimidone derivatives, the nature of the substituent at the C-2 position was found to be critical for potent anti-HIV activity. nih.gov Similarly, studies on 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones revealed that the nature and position of substituents around the core are important for antiviral potency. nih.gov The electronic properties of substituents can influence the pKa of the molecule and its ability to interact with the target protein, while steric properties can dictate how well the molecule fits into the binding pocket. nih.gov The table below summarizes the effects of different remote substituents on the inhibitory activity of pyrazinone-related compounds.
Table 3: Effects of Remote Substituents on Inhibitory Activity
| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| N-Methylpyrimidone | C-2 | N-Me-morpholino | Increased potency | nih.gov |
| 1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-one | Various | Aryl/Alkyl | Modulated antiviral potency | nih.gov |
| Pyrazolopyrimidine | Ortho-phenyl | Methyl | Enhanced activity | nih.gov |
This table is illustrative and highlights general trends observed in SAR studies.
Bioisosteric Replacements within the Pyrazinone Framework
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.govcambridgemedchemconsulting.com This approach involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of the pyrazinone framework, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov
For example, the replacement of a carbon atom with a sulfur atom in a related triazinoquinazoline system led to a decrease in affinity towards COX-1, demonstrating how a subtle change can alter target selectivity. nih.gov Another example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, which was shown to be a successful bioisosteric replacement that enhanced the activity of quorum sensing inhibitors. rsc.org The concept of bioisosterism is broad and can range from simple replacements of one halogen for another to more complex replacements of a phenyl ring with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com
Table 4: Examples of Bioisosteric Replacements and Their Effects
| Original Moiety | Bioisosteric Replacement | Effect on Biological Activity/Properties | Reference |
|---|---|---|---|
| Carbon Atom | Sulfur Atom | Decreased affinity toward COX-1 | nih.gov |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced quorum sensing inhibitory activity | rsc.org |
This table provides examples of bioisosteric replacements and their potential outcomes.
Fragment-Based Drug Design Strategies Utilizing Pyrazinone Motif
Fragment-based drug design (FBDD) has emerged as a powerful approach for the discovery of novel lead compounds. nih.govyoutube.com This strategy involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com Once a fragment hit is identified, it can be optimized into a more potent lead compound through various strategies, including fragment growing, linking, or merging. youtube.comyoutube.com
The pyrazinone motif, due to its favorable physicochemical properties and ability to participate in key biological interactions, represents an attractive scaffold for FBDD. The pyrazinone core can serve as a starting point or an anchor fragment that can be elaborated upon to develop potent and selective inhibitors for various targets. For example, a fragment-based approach was successfully used to identify pyrazolopyridone as a novel scaffold for Gyrase B inhibitors, which were then optimized into potent antibacterial agents. nih.gov Similarly, fragment-based design was employed to develop thymidine (B127349) phosphorylase inhibitors based on a pyrazolo[1,5-a] nih.govnih.govnih.govtriazine scaffold. nih.gov
Table 5: Application of Fragment-Based Drug Design
| Target | Initial Fragment Scaffold | Resulting Lead Compound Class | Biological Activity | Reference |
|---|---|---|---|---|
| Gyrase B | Pyrazolopyridone | Pyrazolopyridone analogues | Potent antibacterial activity | nih.gov |
This table illustrates the successful application of FBDD in identifying and optimizing novel inhibitors.
Emerging Research Applications and Future Directions
1-Hydroxy-3-methylpyrazin-2(1H)-one as a Versatile Synthetic Intermediate
The 2(1H)-pyrazinone core, the central scaffold of this compound, is a highly valuable building block in organic synthesis. rsc.org Its utility stems from the multiple reactive sites on the heterocyclic ring, which can be selectively functionalized to create a diverse array of more complex molecules. Since 1983, for instance, 3,5-dihalo-2(1H)-pyrazinones have been recognized as versatile scaffolds for synthetic transformations. acs.org
The pyrazinone scaffold is instrumental in the construction of intricate heterocyclic systems, many of which are pharmacologically active. rsc.org The strategic functionalization of the pyrazinone ring allows for the synthesis of focused libraries of drug-like compounds. acs.org A key synthetic strategy involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method that has been refined since its initial description in 1949. rsc.org Another powerful method is the treatment of an α-aminonitrile with an oxalyl halide, which provides access to di-halogenated pyrazinones. rsc.org These halogenated intermediates are particularly useful, as the halogen atoms can be selectively replaced in subsequent reactions to build molecular complexity. rsc.orgacs.org For example, novel and highly functionalized pyrazinone carboxamides have been synthesized in a single step from dihalopyrazinones, showcasing the scaffold's utility. acs.org
The pyrazinone ring serves as a precursor for a variety of advanced organic transformations, enabling the introduction of diverse functional groups. A prominent example is the use of palladium-catalyzed cross-coupling reactions. rsc.org Halogenated pyrazinones, such as 5-Bromo-2(1H)-pyrazinone, are excellent substrates for these reactions, allowing for the incorporation of various substituents at the C-5 position. rsc.org This capability is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological properties. rsc.orgnih.gov Merged cycloaddition/cycloreversion processes represent another advanced strategy where 1,4-oxazin-2-one precursors, which are related heterocycles, are used to construct highly substituted pyridine (B92270) rings. nih.gov Such methods highlight the potential for pyrazinone-like structures to participate in complex pericyclic reactions.
Applications in Materials Science Research
The pyrazinone scaffold is emerging as a promising component in the design of novel functional materials. These materials derive their utility from specific solid-state properties, finding applications in high-tech areas like energy storage and catalysis. mdpi.com The incorporation of nitrogen-containing heterocyclic units, such as pyrazines, can impart desirable electronic and structural properties to a material. nih.gov
Research into functional materials incorporating the pyrazinone or related pyrazine (B50134) structures is gaining momentum. One notable application is in the field of energy storage. A fused organic material featuring an alternating quinone-pyrazine conjugation has been developed as a cathode for aqueous rechargeable zinc batteries (ARZBs). nih.gov This material demonstrates a high specific capacity and excellent cycling stability, showcasing the potential of pyrazine-based scaffolds in next-generation battery technology. nih.gov
Beyond energy, the inherent ability of the pyrazinone scaffold to stabilize specific peptide conformations, such as β-sheets and β-turns, suggests its potential use in the development of functional biomaterials. acs.org Furthermore, related heterocyclic compounds like terpyridines, which can be synthesized from various chemical precursors, are used to construct materials for photovoltaics and heterogeneous catalysis. mdpi.comresearchgate.net These examples underscore the broad potential for pyrazinone-containing scaffolds in diverse areas of materials science.
Table 1: Research on Pyrazine Scaffolds in Materials Science
| Application Area | Pyrazine-related Structure | Key Finding | Reference |
|---|---|---|---|
| Energy Storage | Fused Quinone-Pyrazine | High-performance cathode for aqueous zinc-ion batteries with a specific capacity of 254.3 mAh g⁻¹ and 71% capacity retention after 1000 cycles. | nih.gov |
| Biomaterials | Pyrazinone Scaffold | Stabilizes peptide conformations like β-sheets and β-turns. | acs.org |
| Photovoltaics | Terpyridines | Used as sensitizer (B1316253) "dyes" on wide bandgap semiconductors (e.g., TiO₂) in dye-sensitized solar cells (DSSCs). | mdpi.com |
Advanced Analytical Method Development for Pyrazinone Detection and Quantification
As the presence and significance of pyrazinones in various matrices, from food to biological systems, become more apparent, the need for sensitive and accurate analytical methods for their detection and quantification grows. nih.govresearchgate.net Modern analytical techniques are crucial for handling the complexity of these samples and the often trace-level concentrations of the target compounds. mdpi.comresearchgate.net
A range of advanced methods are employed for pyrazinone analysis. Sample preparation often involves techniques like liquid-phase extraction, solid-phase extraction (SPE), and more modern microextraction methods. nih.govresearchgate.net For detection and quantification, chromatographic techniques are paramount. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a versatile and reliable method for the analysis of pharmaceutical and biological samples. researchgate.net For greater sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS/MS), which combines the separation power of chromatography with the precise measurement capabilities of a mass spectrometer. researchgate.net
Other emerging techniques that offer enhanced speed and sensitivity include:
Ambient Ionization Mass Spectrometry (AIMS) : Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples with minimal preparation. numberanalytics.com
Spectroscopic Methods : Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Raman, and Fourier Transform Infrared (FTIR) spectroscopy, combined with chemometric data analysis, provide non-destructive and rapid analysis. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS is essential for identifying unknown pyrazinone metabolites or transformation products through suspect and non-target screening strategies. mdpi.com
Table 2: Modern Analytical Techniques for Pyrazinone Analysis
| Technique | Principle | Application in Pyrazinone Analysis | Reference |
|---|---|---|---|
| HPLC | High-pressure separation of compounds on a stationary phase. | Quantitative analysis of known pyrazinones in complex mixtures. | researchgate.net |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Highly sensitive and selective quantification of pyrazinones in biological and food samples. | researchgate.net |
| HRMS | Mass spectrometry with very high mass accuracy. | Identification of novel pyrazinone structures and transformation products. | mdpi.com |
| AIMS (DART/DESI) | Direct ionization of analytes from surfaces in their native state. | Rapid screening of surfaces (e.g., food products) for pyrazinone contamination. | numberanalytics.com |
Chemoinformatic and Data Mining Approaches for Pyrazinone Research
Chemoinformatics and data mining are becoming indispensable tools in pyrazinone research, accelerating discovery and providing insights that are difficult to obtain through laboratory experiments alone. acs.orgnih.gov These computational approaches leverage large datasets to predict properties, identify novel compounds, and understand complex biological processes.
A significant application is in genome mining for natural products. nih.gov Tools like antiSMASH are used to scan microbial genomes for biosynthetic gene clusters (BGCs) that may produce pyrazinones. acs.orgnih.gov This approach has successfully identified numerous putative gene clusters encoding for trialkylated pyrazinones, revealing conserved biosynthetic strategies and pointing toward novel structural diversity within the pyrazinone chemical space. acs.orgnih.gov
Another powerful chemoinformatic technique is scaffold hopping . This method uses computational comparisons of 3D molecular shapes and electrostatic fields to identify novel chemical scaffolds with biological activities similar to a known compound. nih.gov This has been successfully applied to discover new imidazopyrazinone derivatives as potential therapeutics. nih.gov Furthermore, data mining techniques such as multiple linear regression and k-nearest neighbor algorithms can be used to develop quantitative structure-reactivity relationship (QSRR) models. nih.gov Such models could be applied to predict the regioselectivity of synthetic reactions on the pyrazinone core, guiding the synthesis of specific desired products. nih.gov
Design of Next-Generation Pyrazinone-Based Research Probes
The development of next-generation research probes is a burgeoning field in chemical biology, aimed at creating molecules that can selectively detect and report on specific analytes, ions, or biological processes with high sensitivity. The this compound core is an attractive scaffold for such probes due to its inherent metal-chelating ability and the potential for chemical modification to introduce fluorogenic or chromogenic properties.
The design of these probes often revolves around key photophysical principles, such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and fluorescence resonance energy transfer (FRET). By strategically modifying the pyrazinone ring, researchers can create sophisticated molecular switches that respond to a specific stimulus.
Key Design Principles:
Fluorophore-Receptor System: A common strategy involves a donor-acceptor (D-A) architecture. The pyrazinone ring can act as either the donor or acceptor, or as a chelating receptor site. A fluorophore is attached to this system, and its emission is modulated by the binding of a target analyte.
Intramolecular Charge Transfer (ICT): Many fluorescent probes are designed based on the ICT mechanism. In these systems, photoexcitation leads to a transfer of electron density from an electron-donating group to an electron-accepting group within the same molecule. nih.gov The pyrazinone nucleus can be functionalized with strong electron-donating or -withdrawing groups to facilitate this process. The binding of an analyte to a receptor site on the probe can alter the efficiency of ICT, leading to a detectable change in fluorescence emission wavelength or intensity. nih.gov
Photoinduced Electron Transfer (PET): PET is another powerful mechanism for designing "turn-on" or "turn-off" fluorescent probes. In a typical PET sensor, a fluorophore is linked to a receptor unit via a short spacer. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon binding of the target analyte to the receptor, the PET process is inhibited, and fluorescence is restored (the "on" state). The nitrogen and oxygen atoms in the this compound ring system could potentially participate in PET quenching when appropriately positioned relative to a fluorophore. nih.gov
Chelation-Enhanced Fluorescence (CHEF): Given the established iron-chelating properties of 1-hydroxypyrazinones, a key application is in the design of probes for metal ions. nih.gov In a CHEF-based probe, the pyrazinone moiety would act as the metal ion receptor. In its free form, the probe might be non-fluorescent or weakly fluorescent due to quenching processes. Upon chelation of a metal ion, conformational changes or electronic effects can restrict these quenching pathways, leading to a significant enhancement in fluorescence intensity.
Structure-Activity Relationships (SAR):
The rational design of pyrazinone-based probes relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the chemical structure and evaluating the impact on the probe's performance, such as selectivity, sensitivity, and photophysical properties.
| Structural Modification | Potential Impact on Probe Function | Relevant Findings from Related Heterocycles |
| Substitution on the Pyrazinone Ring | Introducing electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) at positions 5 or 6 can modulate the electronic properties of the ring, influencing the ICT process and tuning the fluorescence emission. | Studies on pyrazinoic acid analogs have shown that alkylamino group substitutions at the 3 and 5 positions can significantly enhance biological activity. nih.gov Similar electronic tuning is a cornerstone of fluorophore design. mdpi.com |
| Attachment of Fluorophores | Conjugating known fluorophores (e.g., coumarin, fluorescein, rhodamine) to the pyrazinone scaffold can create probes with desired excitation and emission wavelengths in the visible or near-infrared (NIR) regions. The point of attachment is critical to ensure effective communication between the receptor and the fluorophore. | Pyrazoline-based probes have been successfully synthesized to detect various analytes, demonstrating the versatility of N-heterocyclic scaffolds in probe design. nih.govnih.govresearchgate.net |
| Modification of the N-Hydroxy Group | While essential for the characteristic metal chelation, the N-hydroxy group could be derivatized to create a pro-probe. For instance, an ester linkage could be introduced that is cleaved by a specific enzyme, releasing the active chelator/probe and providing a mechanism for activity-based sensing. | The development of prodrugs is a common strategy in medicinal chemistry, and similar principles can be applied to create activatable probes. nih.gov |
| Introduction of Targeting Moieties | To enhance specificity for particular cellular compartments or tissues, the pyrazinone probe can be functionalized with targeting ligands. For example, a triphenylphosphonium cation for mitochondria or a morpholine (B109124) group for lysosomes. | This strategy has been effectively used in developing probes for specific organelles or receptors. nih.gov |
Future Directions:
The future of pyrazinone-based research probes is promising, with several exciting avenues for exploration. A primary goal is the development of ratiometric probes, which exhibit a shift in the emission wavelength upon analyte binding, rather than just a change in intensity. Ratiometric sensing offers greater accuracy as it is less susceptible to variations in probe concentration or excitation intensity.
Another key area is the development of two-photon absorbing (TPA) probes. TPA probes are excited by the simultaneous absorption of two lower-energy photons, allowing for deeper tissue penetration, reduced photodamage, and higher spatial resolution in bioimaging applications. rsc.org Designing pyrazinone derivatives with large TPA cross-sections would be a significant advancement.
Furthermore, integrating the this compound scaffold into theranostic agents represents a compelling future direction. These are molecules that combine therapeutic action (e.g., iron chelation to combat oxidative stress) with a diagnostic or imaging capability (e.g., fluorescence reporting on the labile iron pool). nih.gov Given the neuroprotective effects observed for 1-hydroxypyrazinones, such theranostic probes could be invaluable for studying and potentially treating neurodegenerative diseases like Parkinson's disease. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Hydroxy-3-methylpyrazin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization or functionalization of pyrazine precursors. Key steps include:
-
Oxidation : Use KMnO₄ in acidic or neutral media to introduce hydroxyl groups .
-
Substitution : Halogenation or nitration under controlled temperatures (e.g., 0–60°C) with HNO₃/H₂SO₄ .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
-
Optimization : Use factorial design to test variables like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables .
Variable Range Tested Impact on Yield Solvent DMF, Ethanol DMF increases reaction rate by 20% Temperature 25–80°C Optimal at 60°C Catalyst (e.g., Pd/C) 0.1–5 mol% 2 mol% maximizes yield
Q. How is the purity and structure of this compound validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm tautomeric forms .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 141.053) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing tautomeric equilibria in this compound?
- Methodological Answer :
- Variable Temperature NMR : Monitor chemical shift changes (e.g., OH proton at δ 10–12 ppm) to detect keto-enol tautomerism .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches to quantify tautomeric ratios .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the pyrazinone core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for substituent additions (e.g., methyl vs. methoxy groups) using Gaussian or ORCA software .
- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy intermediates and transition states .
- Example : Substituents at the 3-position (methyl) reduce steric hindrance, favoring electrophilic substitution at the 5-position .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. neuroprotective effects)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and independent studies to identify confounding variables (e.g., solvent used in bioassays, DMSO vs. saline) .
- Dose-Response Curves : Test the compound across concentrations (1–100 µM) in standardized assays (e.g., MIC for antimicrobial activity; MTT for neuroprotection) .
- Structural Analog Comparison : Synthesize derivatives (e.g., 1-hydroxy-3-ethylpyrazin-2(1H)-one) to isolate substituent effects .
Q. How do electron-donating/withdrawing substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents (e.g., -OCH₃: σ = -0.27; -NO₂: σ = +0.78) with reaction rates in Suzuki-Miyaura couplings .
- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (k) for Pd-catalyzed reactions. Methyl groups enhance electron density, accelerating oxidative addition .
Q. What experimental approaches differentiate thermodynamic vs. kinetic control in product formation?
- Methodological Answer :
- Time-Resolved Spectroscopy : Monitor intermediate formation (e.g., using a diode array detector in HPLC) to identify metastable products .
- Temperature Gradients : Perform reactions at 25°C (kinetic control) vs. 80°C (thermodynamic control). For example, kinetic products dominate in polar aprotic solvents like DMF .
Q. How can AI-driven platforms optimize large-scale synthesis protocols?
- Methodological Answer :
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst pairs. For instance, random forest algorithms prioritize ethanol over DCM for greener synthesis .
- Automated Reactors : Integrate LabVIEW-controlled flow reactors with real-time MS feedback to adjust residence times and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
